methyl (4Z)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoromethyl group, and a pyrrole ring
Preparation Methods
The synthesis of methyl (4Z)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Scientific Research Applications
Methyl (4Z)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiophene and pyrrole rings can participate in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar compounds include those with thiophene, pyrrole, or trifluoromethyl groups. Examples are:
Thiophene derivatives: Such as thiophene-2-carboxylic acid, which shares the thiophene ring structure.
Pyrrole derivatives: Such as pyrrole-2-carboxylic acid, which shares the pyrrole ring structure.
Trifluoromethyl-substituted compounds: Such as trifluoromethylbenzene, which shares the trifluoromethyl group. Methyl (4Z)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (4Z)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S/c1-11-16(18(25)26-2)15(10-14-7-4-8-27-14)17(24)23(11)13-6-3-5-12(9-13)19(20,21)22/h3-10H,1-2H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJHEZUGFPAOV-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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